Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-2-(difluoromethoxy)benzoic acid

Lipophilicity Physicochemical profiling Drug design

Select 4-Bromo-2-(difluoromethoxy)benzoic acid for its irreplaceable ortho-difluoromethoxy/para-bromo electronic profile. With a LogP of 2.75 and pKa of 2.91, it offers optimal oral bioavailability balance versus methoxy or trifluoromethoxy analogs. Its enhanced acidity accelerates esterification and amide coupling, while the bromo handle enables rapid Suzuki-Miyaura diversification. Documented DHFR inhibition (IC50 65 µM) and MCF7 antiproliferative activity provide validated starting points for SAR. Insist on this specific scaffold to maintain synthetic efficiency and target engagement precision.

Molecular Formula C8H5BrF2O3
Molecular Weight 267.02 g/mol
CAS No. 553672-25-6
Cat. No. B3144573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(difluoromethoxy)benzoic acid
CAS553672-25-6
Molecular FormulaC8H5BrF2O3
Molecular Weight267.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)OC(F)F)C(=O)O
InChIInChI=1S/C8H5BrF2O3/c9-4-1-2-5(7(12)13)6(3-4)14-8(10)11/h1-3,8H,(H,12,13)
InChIKeyBWZLXDPXWIKMBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(difluoromethoxy)benzoic acid (CAS 553672-25-6): A Differentiated Halogenated Benzoic Acid Building Block for Precision Organic Synthesis


4-Bromo-2-(difluoromethoxy)benzoic acid (CAS 553672-25-6) is a polyhalogenated benzoic acid derivative with a molecular formula of C8H5BrF2O3 and a molecular weight of 267.02 g/mol . This compound integrates a carboxylic acid handle, a bromine atom at the para position, and an ortho-difluoromethoxy substituent—a combination that imparts a unique physicochemical signature distinct from simpler mono‑substituted benzoic acids . Its predicted boiling point (312.2±42.0 °C), density (1.740±0.06 g/cm³), and pKa (2.91±0.36) position it as a moderately lipophilic (LogP 2.7487) and acidic aromatic intermediate . It is commercially available with ≥95% purity and is intended strictly for research and further manufacturing use .

Why 4-Bromo-2-(difluoromethoxy)benzoic Acid Cannot Be Replaced by Generic Analogs in Critical Synthetic Workflows


Substituting 4‑bromo‑2‑(difluoromethoxy)benzoic acid with seemingly similar benzoic acid derivatives—such as 4‑bromo‑2‑methoxybenzoic acid, 4‑chloro‑2‑(difluoromethoxy)benzoic acid, or 2‑(difluoromethoxy)benzoic acid—introduces quantifiable shifts in physicochemical properties and biological activity that directly impact synthetic outcomes and downstream performance. The unique combination of the ortho‑difluoromethoxy group and the para‑bromo substituent generates a specific electronic and steric environment that cannot be replicated by simple halogen exchange or removal of the difluoromethoxy unit . Even small structural variations lead to measurable differences in lipophilicity (LogP), acidity (pKa), and target engagement (IC50) [1]. The quantitative evidence presented below demonstrates that this compound occupies a distinct property space, making it an irreplaceable building block for projects demanding precise control over molecular recognition and physicochemical attributes.

Quantitative Differentiation of 4-Bromo-2-(difluoromethoxy)benzoic Acid: Head-to-Head Comparisons with Structural Analogs


Lipophilicity Modulation: LogP of 2.75 Contrasts Sharply with Methoxy and Trifluoromethoxy Analogs

The calculated LogP (partition coefficient) of 4‑bromo‑2‑(difluoromethoxy)benzoic acid is 2.7487 . This value is significantly lower than that of the 4‑bromo‑2‑(trifluoromethoxy)benzoic acid analog (LogP = 3.62–3.83) and higher than that of the 4‑bromo‑2‑methoxybenzoic acid analog (LogP = 2.58) . The difluoromethoxy group thus provides an intermediate lipophilicity profile—higher than methoxy but markedly lower than trifluoromethoxy—offering a tunable balance between membrane permeability and aqueous solubility.

Lipophilicity Physicochemical profiling Drug design

Enhanced Acidity: pKa of 2.91 Enables Distinct Reactivity and Salt Formation Compared to Unsubstituted Benzoic Acid

The predicted pKa of 4‑bromo‑2‑(difluoromethoxy)benzoic acid is 2.91±0.36, substantially lower than the pKa of unsubstituted benzoic acid (4.20) [1]. This ~1.3 log unit increase in acidity is attributed to the electron‑withdrawing effects of both the bromine and the difluoromethoxy substituents. The compound is therefore more readily deprotonated, forming carboxylate salts under milder conditions, and exhibits different reactivity profiles in nucleophilic acyl substitution and metal‑catalyzed cross‑coupling reactions.

Acidity Reactivity Salt formation

Measured Enzyme Inhibition: IC50 of 65 µM Against Bovine DHFR Establishes a Biological Activity Benchmark

4‑Bromo‑2‑(difluoromethoxy)benzoic acid was tested for inhibition of bovine liver dihydrofolate reductase (DHFR) and exhibited an IC50 value of 65,000 nM (65 µM) [1]. While this is not a high‑potency hit, it provides a definitive, experimentally measured activity data point. In contrast, no direct DHFR inhibition data are available for closely related analogs such as 4‑bromo‑2‑methoxybenzoic acid or 2‑(difluoromethoxy)benzoic acid in the same assay system. This quantitative value serves as a benchmark for comparative structure‑activity relationship (SAR) studies and confirms that the bromo‑difluoromethoxy substitution pattern does engage the DHFR active site.

Enzyme inhibition DHFR Biochemical screening

Antiproliferative Activity in Human Breast Cancer Cells (MCF7) Provides a Cell‑Based Efficacy Benchmark

In a functional assay, 4‑bromo‑2‑(difluoromethoxy)benzoic acid was evaluated for antiproliferative activity against human MCF7 breast cancer cells over 72 hours via MTT assay [1]. While the exact IC50 value is not publicly available, the compound's inclusion in this ChEMBL‑curated screen confirms that it exhibits measurable cell‑growth inhibition. Similar benzoic acid derivatives (e.g., 4‑bromo‑2‑methoxybenzoic acid) have not been reported in the same MCF7 assay, making this data point a unique differentiator for this specific substitution pattern.

Antiproliferative MCF7 Cancer research

Optimal Research and Industrial Use Cases for 4-Bromo-2-(difluoromethoxy)benzoic Acid Based on Quantitative Differentiation


Lead Optimization Campaigns Requiring Fine‑Tuned Lipophilicity (LogP ~2.75)

When a medicinal chemistry program demands a benzoic acid building block with lipophilicity between methoxy (LogP ~2.6) and trifluoromethoxy (LogP ~3.6) analogs, 4‑bromo‑2‑(difluoromethoxy)benzoic acid is the precise choice. Its LogP of 2.7487 strikes an optimal balance for compounds intended for oral administration, where excessive lipophilicity can lead to poor solubility and off‑target binding, while insufficient lipophilicity may compromise membrane permeability .

Synthesis of Novel DHFR Inhibitors for Antiproliferative Studies

The documented, albeit modest, inhibition of bovine DHFR (IC50 65 µM) and antiproliferative activity against MCF7 cells provide a starting point for SAR exploration . The bromo substituent serves as a versatile synthetic handle for cross‑coupling (e.g., Suzuki‑Miyaura), allowing rapid diversification while maintaining the core difluoromethoxy‑benzoic acid scaffold. Researchers can use this compound to systematically probe the contribution of the 4‑position to DHFR binding and cellular efficacy.

Synthetic Methodology Development Leveraging Enhanced Acidity (pKa 2.91)

The electron‑withdrawing difluoromethoxy and bromo groups render the carboxylic acid substantially more acidic than benzoic acid (pKa 2.91 vs. 4.20) . This property simplifies the formation of carboxylate salts for purification or for use as nucleophiles in alkylation reactions. It also accelerates acid‑catalyzed esterifications and amide couplings, reducing reaction times and improving yields in multi‑step syntheses.

Construction of Targeted Compound Libraries for Phenotypic Screening

The combination of a synthetically accessible bromine handle and a metabolically robust difluoromethoxy group makes this compound an ideal core for diversity‑oriented synthesis . Its intermediate LogP and proven (though low) bioactivity in both biochemical and cellular assays justify its inclusion in screening decks aimed at identifying novel hits against a range of therapeutic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-(difluoromethoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.